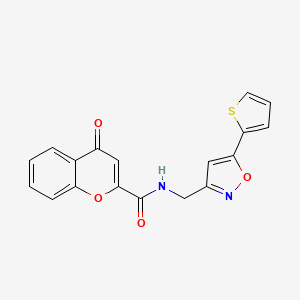

4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

Descripción

4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a chromene-carboxamide core linked to an isoxazole-thiophene substituent. The isoxazole and thiophene moieties in this compound likely enhance its lipophilicity and electronic properties, influencing its binding affinity to biological targets.

Propiedades

IUPAC Name |

4-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S/c21-13-9-16(23-14-5-2-1-4-12(13)14)18(22)19-10-11-8-15(24-20-11)17-6-3-7-25-17/h1-9H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAZBUPTCAJELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Isoxazole Ring Formation: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Coupling Reactions: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene boronic acid or stannane.

Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved by reacting the carboxylic acid derivative of the chromene with an amine derivative of the isoxazole under peptide coupling conditions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to ensure high efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and isoxazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the carbonyl groups in the chromene core, using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiophene rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

Coupling Reagents: EDCI, HATU, palladium catalysts for Suzuki or Stille couplings

Major Products

Oxidation Products: Sulfoxides or sulfones from the thiophene ring

Reduction Products: Alcohols from the reduction of carbonyl groups

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with similar structural features to 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide exhibit potent anticancer activity. Studies have shown that derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | MCF-7 | 5.21 | Apoptosis induction |

| 4b | HeLa | 3.53 | Tubulin inhibition |

| 4c | A549 | 0.75 | Cell cycle arrest |

The mechanism of action often involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis in cancer cells.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Similar compounds have been reported to exhibit antibacterial and antifungal activities, making them potential candidates for treating infections.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | 32 µg/mL |

| 5b | Candida albicans | 16 µg/mL |

Anti-inflammatory Potential

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the effects of chromene derivatives, including this compound, against breast cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation and significantly inhibited cell proliferation.

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of thiazole-containing compounds against both Gram-positive and Gram-negative bacteria, revealing strong activity against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies indicate that the presence of both the thiophene and isoxazole scaffolds enhances biological activity. Modifications at specific positions can lead to increased potency and selectivity against target cells.

Key Findings:

- Thiazole Substitution : Methyl substitution on the thiazole ring enhances cytotoxicity.

- Chromene Modifications : Alterations at the carboxamide position influence both anticancer and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition where the compound competes with the natural substrate of the enzyme.

Comparación Con Compuestos Similares

Core Structural Variations

The table below highlights key structural differences between the target compound and similar carboxamide derivatives:

Key Observations :

- Chromene vs. In contrast, the indole-thiazolidinone hybrid in introduces conformational rigidity and hydrogen-bonding capabilities.

- Substituent Effects: The isoxazole-thiophene group in the target compound may improve metabolic stability compared to the morpholino group in , which could enhance solubility but reduce membrane permeability. The trifluoromethyl group in increases lipophilicity, favoring target binding in hydrophobic pockets.

Pharmacological and Physicochemical Properties

- Lipophilicity: The thiophene and isoxazole groups in the target compound likely increase logP compared to the morpholino-substituted derivative in . This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Bioactivity: Compounds with thiazolidinone () or triazole () motifs show reported anticancer and antimicrobial activities, suggesting the target compound may share similar mechanisms. However, experimental validation is required.

Research Tools and Structural Validation

- Crystallographic Analysis : Programs like SHELXL () and ORTEP-3 () are critical for determining the 3D structures of analogous compounds. These tools enable precise analysis of bond angles and intermolecular interactions, which are vital for structure-activity relationship (SAR) studies.

- Spectroscopic Characterization : NMR and mass spectrometry (as in ) are standard for confirming synthetic success.

Actividad Biológica

The compound 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Its unique structural features, including the chromene backbone, thiophene, and isoxazole moieties, contribute to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A chromene framework, which is known for various biological activities.

- An isoxazole ring that often exhibits pharmaceutical properties.

- A thiophene component that enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation . It has shown efficacy against various cancer cell lines, suggesting a mechanism involving the modulation of key signaling pathways associated with cell growth and survival. For instance, compounds with similar structures have demonstrated significant antiproliferative effects by targeting matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Study: MDA-MB-231 Cells

In a notable study, derivatives of chromene were evaluated for their effects on MDA-MB-231 breast cancer cells. The findings indicated that these compounds could inhibit tumor necrosis factor alpha (TNFα)-induced motility and F-actin formation, thereby reducing invasiveness . These results suggest that the compound may interfere with the mechanisms that allow cancer cells to migrate and invade surrounding tissues.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Similar chromene derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is thought to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as MMPs or cyclooxygenases (COXs), which play significant roles in inflammation and cancer progression.

- Modulation of Signaling Pathways : It may affect pathways like the ERK signaling cascade, which is involved in cell proliferation and survival .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4H-chromene-2-carboxamide, and how are yields optimized?

The synthesis typically involves multi-step reactions:

- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under controlled conditions .

- Coupling reactions : Amide bond formation between the chromene-carboxylic acid and the isoxazole-methylamine intermediate, often using coupling agents like EDCI or DCC .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the product from byproducts . Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

- NMR spectroscopy :

- ¹H NMR : Signals for thiophene protons (δ 6.8–7.5 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and chromene carbonyl (δ 8.2–8.5 ppm) .

- ¹³C NMR : Peaks for the chromene-4-oxo group (δ 175–180 ppm) and isoxazole C=N (δ 150–160 ppm) .

- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and chromene carbonyl (~1700 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., ~367 g/mol) and fragmentation patterns consistent with the heterocyclic backbone .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) in vitro, with IC₅₀ values comparable to structurally related chromene derivatives .

- Antimicrobial assays : Moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to the thiophene moiety disrupting membrane integrity .

- Assay design : Standard MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene or isoxazole rings) influence bioactivity?

- Thiophene substitution : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic interactions with enzyme active sites, improving anticancer potency but reducing solubility .

- Isoxazole modifications : Bulky substituents on the isoxazole ring (e.g., aryl groups) increase steric hindrance, affecting binding affinity to targets like COX-2 .

- Chromene optimization : Methoxy groups at the 6-position of the chromene scaffold improve metabolic stability in hepatic microsomal assays .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?

- Nucleophilic aromatic substitution : The electron-deficient thiophene ring undergoes substitution at the 5-position with amines or alkoxides, guided by DFT calculations predicting charge distribution .

- Oxidation pathways : Thiophene sulfoxidation (using mCPBA) produces sulfoxide derivatives, confirmed by LC-MS and X-ray crystallography .

- pH-dependent hydrolysis : The amide bond hydrolyzes under acidic conditions (pH < 3), forming carboxylic acid and amine fragments, as shown in stability studies .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Crystal growth : Low solubility in common solvents necessitates vapor diffusion techniques (e.g., using DMSO/water mixtures) .

- Disorder in heterocycles : The thiophene and isoxazole rings often exhibit rotational disorder, resolved using the WinGX suite for structure refinement .

- ORTEP visualization : Thermal ellipsoid plots generated via ORTEP-III highlight anisotropic displacement parameters, critical for validating bond lengths and angles .

Q. How do computational methods (e.g., molecular docking) predict its binding to biological targets?

- Docking studies : AutoDock Vina simulations suggest strong hydrogen bonding between the chromene carbonyl and EGFR kinase residues (e.g., Lys721), with binding energies ≤ -8.5 kcal/mol .

- MD simulations : RMSD plots (50 ns trajectories) reveal stable binding conformations in aqueous environments, corroborated by experimental IC₅₀ data .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for cycloaddition steps to avoid side reactions .

- Analytical validation : Combine NMR with high-resolution MS to confirm molecular integrity .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.